(Z)-Ethene-1,2-diol
Overview
Description
(Z)-Ethene-1,2-diol, also known as glycolaldehyde, is the simplest sugar-related molecule and is an important intermediate in organic synthesis. It is a diol with the molecular formula C₂H₄O₂ and features a double bond between the carbon atoms, with hydroxyl groups attached to each carbon. This compound is of significant interest due to its role in prebiotic chemistry and its presence in interstellar space.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-Ethene-1,2-diol can be synthesized through several methods:
Oxidation of Ethylene Glycol: One common method involves the partial oxidation of ethylene glycol using mild oxidizing agents.
Hydrolysis of Glycolaldehyde Dimer: Another method is the hydrolysis of glycolaldehyde dimer in the presence of water and an acid catalyst.
Formose Reaction: This is a complex reaction involving formaldehyde and a base, leading to the formation of various sugars, including glycolaldehyde.
Industrial Production Methods: Industrial production of this compound is typically achieved through the controlled oxidation of ethylene glycol. This process involves the use of catalysts and specific reaction conditions to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: (Z)-Ethene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid or further to carbon dioxide and water.
Reduction: Reduction of this compound can yield ethylene glycol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Mild oxidizing agents such as hydrogen peroxide or silver oxide are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Formic Acid: Through oxidation.
Ethylene Glycol: Through reduction.
Various Substituted Derivatives: Through substitution reactions.
Scientific Research Applications
(Z)-Ethene-1,2-diol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on prebiotic chemistry often involve this compound due to its potential role in the formation of early biomolecules.
Medicine: Research into its derivatives has implications for developing new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-Ethene-1,2-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups and a double bond. These functional groups allow it to interact with different molecular targets and pathways, facilitating its role as an intermediate in organic synthesis and prebiotic chemistry.
Comparison with Similar Compounds
Ethylene Glycol: Similar in structure but lacks the double bond.
Glycolic Acid: Contains a hydroxyl and a carboxyl group instead of two hydroxyl groups.
Formaldehyde: A simpler molecule with a single carbon atom and an aldehyde group.
Uniqueness: (Z)-Ethene-1,2-diol is unique due to its combination of a double bond and two hydroxyl groups, making it a versatile intermediate in various chemical reactions and a molecule of interest in prebiotic chemistry.
Properties
IUPAC Name |
(Z)-ethene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1-4H/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCRDEBJJPRTPV-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\O)\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314922 | |
Record name | 1,2-Ethenediol, (1Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65144-74-3 | |
Record name | 1,2-Ethenediol, (1Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65144-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-Ethene-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065144743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethenediol, (1Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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